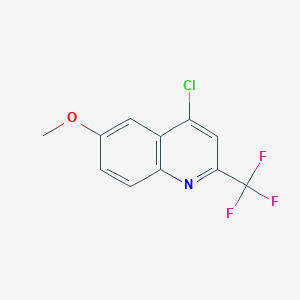

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBOGCSHKBTGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618328 | |

| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1701-27-5 | |

| Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS No. 1701-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with the CAS number 1701-27-5. This compound serves as a critical building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of novel therapeutic agents. Its trifluoromethyl and chloro substitutions make it a versatile scaffold for developing compounds with potential applications in oncology and anti-inflammatory research. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its role as a precursor to biologically active molecules, supported by generalized experimental protocols and conceptual workflows.

Chemical and Physical Properties

This compound is a solid at room temperature. The trifluoromethyl group significantly influences its electronic properties and metabolic stability, a desirable feature in drug design.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1701-27-5 | [2] |

| Molecular Formula | C₁₁H₇ClF₃NO | [2] |

| Molecular Weight | 261.63 g/mol | [2] |

| Melting Point | 105-107 °C | [2] |

| Boiling Point | 280.7±35.0 °C (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Reaction Pathways

While a specific, detailed protocol for the direct synthesis of this compound is not widely available in public literature, a general synthetic pathway can be inferred from established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2] A plausible synthetic workflow would likely begin with a substituted aniline precursor.

A generalized synthetic approach involves the cyclization of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group, followed by chlorination. The key steps would be the formation of the quinoline-4-one intermediate, which is then converted to the final 4-chloro product.

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 4-position is a good leaving group, making the compound susceptible to nucleophilic substitution. This allows for the introduction of various functional groups and side chains, a key strategy in the development of targeted therapies.[2]

Precursor for Anticancer Agents

The quinoline scaffold is a privileged structure in the development of anticancer agents.[3] Derivatives of this compound are valuable precursors for compounds screened for anticancer activity. The trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological properties of the final drug candidates.[2] These derivatives are often investigated as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways.[4][5]

Potential as Anti-inflammatory Agents

Quinoline derivatives have also been explored for their anti-inflammatory properties.[6][7] The development of novel anti-inflammatory drugs is an active area of research, and intermediates like this compound provide a starting point for the synthesis of compounds that may modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this specific compound are often proprietary. However, generalized procedures for similar quinoline derivatives can be adapted.

General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the synthesis of 4-anilino-quinoline derivatives from a 4-chloroquinoline intermediate.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Reagents: Add the desired substituted aniline (1.0-1.2 equivalents) to the solution. A catalytic amount of a strong acid like concentrated HCl can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and stirred for a period of 4 to 24 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Caption: Drug discovery workflow utilizing the subject compound as a starting material.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the anticancer potential of synthesized derivatives.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways

While the direct targets of this compound are not established, its derivatives are often designed to inhibit key signaling pathways implicated in cancer. A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8][9]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of biologically active molecules. Its structural features make it an attractive starting point for the development of novel anticancer and anti-inflammatory agents. Further research into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential. The protocols and workflows provided in this guide offer a foundational framework for researchers entering this area of study.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. The information herein is essential for predicting the compound's behavior in biological systems, guiding formulation strategies, and supporting overall drug discovery and development efforts. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available supplier information with computationally predicted values from reputable sources.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some basic identifiers are experimentally confirmed, many of the quantitative properties are predicted and should be treated as estimates pending experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1701-27-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₁H₇ClF₃NO | Sigma-Aldrich[1] |

| Molecular Weight | 261.63 g/mol | Sigma-Aldrich[1] |

| SMILES | COc1cc2c(cc1)nc(cc2Cl)C(F)(F)F | - |

| Predicted Melting Point | 95.5 °C | Chemicalize |

| Predicted Boiling Point | 334.8 °C | Chemicalize |

| Predicted Water Solubility (LogS) | -4.3 | Chemicalize |

| Predicted pKa (Most Basic) | 0.43 | Chemicalize |

| Predicted Octanol-Water Partition Coefficient (logP) | 4.13 | Chemicalize |

Experimental Protocols for Property Determination

Melting Point Determination by Capillary Method

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination by Shake-Flask Method

Solubility is a critical parameter that significantly influences a drug's absorption and bioavailability.

Methodology:

-

An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is vital for understanding a compound's ionization state at different physiological pH values.

Methodology:

-

A solution of the compound with a known concentration is prepared in water or a co-solvent system if solubility is limited.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method

The logP value is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Methodology:

-

A solution of the compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

-

The mixture is shaken until equilibrium is achieved, allowing the compound to partition between the two phases.

-

The two phases are then separated.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel compound.

Caption: General experimental workflow for physicochemical characterization.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to predict its characterization profile. Detailed hypothetical protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a halogenated and trifluoromethylated quinoline derivative. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity in various bioactive molecules, while the chloro- and methoxy- substituents offer sites for further chemical modification, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1701-27-5 | [1] |

| Molecular Formula | C₁₁H₇ClF₃NO | [1] |

| Molecular Weight | 261.63 g/mol | [1] |

| InChI Key | RVBOGCSHKBTGDA-UHFFFAOYSA-N | [1] |

Diagram 1: Molecular Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline

-

To a stirred solution of 4-methoxyaniline (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A), add ethyl trifluoroacetoacetate (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with a suitable solvent (e.g., hexane) to remove the high-boiling point solvent, and dry under vacuum to yield 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound

-

Carefully add phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq) to the 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (1.0 eq) from the previous step.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Structure Elucidation Workflow

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Diagram 3: Structure Elucidation Workflow

Caption: Logical workflow for structure elucidation.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds found in the literature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~9.0 | H-5 |

| ~7.60 | s | - | H-3 |

| ~7.45 | dd | ~9.0, ~2.5 | H-7 |

| ~7.20 | d | ~2.5 | H-8 |

| ~3.95 | s | - | -OCH₃ |

Rationale: The chemical shifts are estimated based on data for similar substituted quinolines. The downfield shift of H-5 is due to the anisotropic effect of the adjacent aromatic ring. H-3 is expected to be a singlet as it has no adjacent protons. H-7 and H-8 will show splitting patterns characteristic of their positions on the benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-6 |

| ~148.0 | C-2 (q, J ≈ 35 Hz) |

| ~145.0 | C-8a |

| ~144.0 | C-4 |

| ~131.0 | C-5 |

| ~128.0 | C-4a |

| ~122.0 (q, J ≈ 275 Hz) | -CF₃ |

| ~121.0 | C-7 |

| ~118.0 | C-3 |

| ~104.0 | C-8 |

| ~56.0 | -OCH₃ |

Rationale: The chemical shifts are predicted based on known substituent effects on the quinoline ring system. The carbon attached to the trifluoromethyl group (C-2) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600, ~1570, ~1480 | Strong | C=C and C=N aromatic ring stretching |

| ~1250-1350 | Strong | C-F stretch (asymmetric and symmetric) |

| ~1240 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~1030 | Strong | Aryl-O-CH₃ symmetric stretch |

| ~830 | Strong | C-Cl stretch |

Rationale: The predicted IR frequencies are based on characteristic vibrational modes for substituted quinolines and compounds containing trifluoromethyl, methoxy, and chloro groups.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which is crucial for structure confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 261/263 | [M]⁺˙ (Molecular ion) |

| 246/248 | [M - CH₃]⁺ |

| 226 | [M - Cl]⁺ |

| 198 | [M - Cl - CO]⁺ |

| 192 | [M - CF₃]⁺ |

Rationale: The fragmentation is expected to be initiated by the loss of substituents from the stable quinoline ring. The presence of chlorine will result in isotopic peaks (M and M+2 in a ~3:1 ratio). Common losses include the methyl radical from the methoxy group, the chlorine radical, and the trifluoromethyl radical.

Diagram 4: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structure elucidation of this compound. The presented data, derived from the analysis of analogous compounds, offers a solid foundation for researchers and scientists in the field of drug development to synthesize, characterize, and utilize this promising chemical scaffold. Experimental verification of the proposed spectroscopic data and synthetic protocols is highly encouraged to further validate the information presented herein.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a key intermediate in the development of various pharmaceutical agents. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of a 4-hydroxyquinoline core via the Conrad-Limpach reaction. This intermediate is subsequently chlorinated to yield the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline

This step utilizes the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[1][2]

Reaction:

4-Methoxyaniline + Ethyl 4,4,4-trifluoroacetoacetate → 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline

Experimental Procedure (Adapted from a similar synthesis[1]):

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-methoxyaniline, ethyl 4,4,4-trifluoroacetoacetate, toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 140°C) and continue heating overnight, collecting the water that forms in the Dean-Stark trap.[1]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline as a solid.

Step 2: Synthesis of this compound

The 4-hydroxy group of the quinoline intermediate is converted to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4]

Reaction:

4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline + POCl₃ → this compound

Experimental Procedure (Adapted from a similar synthesis[3]):

-

In a fume hood, carefully add 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 100-110°C) for several hours (typically 4-6 hours).[3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or potassium carbonate) until a precipitate forms.[3]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[4]

Quantitative Data

The following table summarizes the key reactants and products with their relevant chemical data. Please note that yields are based on analogous reactions and may vary.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | Starting Material | - |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Starting Material | - |

| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | C₁₁H₈F₃NO₂ | 243.18 | Intermediate | ~50-60 |

| This compound | C₁₁H₇ClF₃NO | 261.63 | Final Product | ~70-80 |

* Yields are estimates based on similar reported syntheses and are not definitive for this specific reaction.

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key considerations for the successful synthesis of this compound.

Caption: Logical flow of the synthesis and verification process.

References

Navigating the Therapeutic Potential of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: An In-depth Technical Guide

Disclaimer: Direct biological activity data for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline (CAS RN: 1701-27-5) is not extensively available in the public domain. This guide provides a comprehensive overview of the predicated biological activities based on structurally similar quinoline derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic avenues and guide future experimental investigations.

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities. The strategic substitution on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. The subject of this guide, this compound, possesses key structural features—a chloro group at the 4-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 2-position—that suggest a high potential for significant biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability of drug candidates. While direct experimental evidence is lacking, the biological activities of closely related analogs suggest potential applications in oncology, inflammation, and infectious diseases.

Predicted Biological Activities

Based on the established biological profiles of structurally related quinoline derivatives, this compound is predicted to exhibit the following activities:

-

Anticancer Activity: Many quinoline derivatives are potent anticancer agents. The presence of the trifluoromethyl group is a common feature in modern anticancer drugs, often contributing to enhanced efficacy. Related compounds, such as 4-anilinoquinolines, have shown significant antiproliferative activity against various cancer cell lines.

-

Anti-inflammatory Activity: Quinolines have been explored as anti-inflammatory agents, often targeting key enzymes in inflammatory pathways like cyclooxygenase (COX).

-

Antimicrobial Activity: The quinoline core is central to several antimicrobial agents. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Data from Structurally Similar Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological data for structurally related compounds.

Table 1: Anticancer Activity of Related Quinoline Derivatives

| Compound Name | Cancer Cell Line | Assay Type | IC50 (µM) |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Cytotoxicity | 12.85 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | Cytotoxicity | >100 |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Cell Proliferation | 14.14 (LC50) |

| 1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl)ethanone | Not Specified | TNF-α Formation Inhibition | 2.3 |

Table 2: Anti-inflammatory Activity of a Related Quinoline Derivative

| Compound Name | Assay | IC50 (µM) |

| (E)-1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl) ethanone oxime | Lysozyme Release Inhibition | 7.1 |

| (E)-1-(3-((2-Furan-2-yl)quinolin-4-yloxy)phenyl) ethanone oxime | β-glucuronidase Release Inhibition | 9.5 |

Table 3: Antimicrobial Activity of a Related Quinoline Derivative

| Compound Name | Organism | MIC (µg/mL) |

| HT61 (a quinoline derivative) | Staphylococcus aureus (biofilm) | Not specified as MIC, but effective in reducing viability |

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline derivatives. These protocols can serve as a template for the investigation of this compound.

In Vitro Anticancer Activity - MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice

Objective: To evaluate the in vivo acute anti-inflammatory effect of a compound.

Methodology:

-

Animals: Male Swiss albino mice are used.

-

Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the compound. The compounds are administered orally or intraperitoneally.

-

Induction of Edema: After a specific period post-administration (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

-

Sample Collection: After a set time (e.g., 15 minutes) following xylene application, the mice are euthanized, and circular sections are removed from both the right (treated) and left (untreated) ears.

-

Measurement of Edema: The weight of the ear sections is recorded, and the difference in weight between the right and left ear punches is calculated as the edema weight.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that quinoline derivatives may modulate and a general workflow for their synthesis and biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of quinoline derivatives.

Caption: Potential signaling pathways modulated by quinoline derivatives in cancer and inflammation.

Conclusion

While direct experimental data on the biological activity of this compound remains elusive, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the chloro, methoxy, and trifluoromethyl substituents suggests that this compound could possess significant anticancer, anti-inflammatory, and antimicrobial properties. The provided experimental protocols and workflow diagrams offer a roadmap for the systematic evaluation of this promising molecule. Further research, including synthesis, in vitro screening, and in vivo studies, is imperative to fully elucidate the biological profile and therapeutic potential of this compound. The insights gained from such studies will be invaluable to the drug discovery and development community.

An In-depth Technical Guide on 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. This document outlines their synthesis, biological activities, and therapeutic potential, with a focus on their role as kinase inhibitors in oncology. The information is presented to be a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in drug discovery, demonstrating a wide array of biological activities.[1] The versatility of the quinoline ring system allows for structural modifications that can modulate its physicochemical and pharmacological properties, leading to the development of potent therapeutic agents. The introduction of a trifluoromethyl group at the 2-position and a methoxy group at the 6-position of the quinoline core has been a key strategy in the design of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds to their biological targets.[2]

The 4-chloro substituent on this quinoline core serves as a versatile synthetic handle. The chlorine atom at this position is a good leaving group, making the molecule amenable to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and side chains at the 4-position, enabling the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.[2]

Synthesis of this compound Derivatives

A plausible synthetic approach for a closely related analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline. This multi-step synthesis involves cyclization, nitration, and subsequent chlorination.[3][4] An analogous route for the 2-(trifluoromethyl) derivative would likely involve a similar cyclization strategy using a trifluoromethyl-containing building block.

General Synthetic Protocol for 4-Anilinoquinoline Derivatives

The primary route to diversify the this compound scaffold is through nucleophilic aromatic substitution (SNAr) at the C-4 position. The reaction with various aniline derivatives is a common strategy to generate 4-anilinoquinoline compounds, which have shown significant promise as kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-6-methoxy-2-(trifluoromethyl)quinoline Derivatives

-

Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 to 1.5 equivalents).

-

Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilinoquinoline derivative.

This versatile protocol allows for the synthesis of a wide range of derivatives by simply varying the aniline nucleophile.

Biological Activity and Therapeutic Potential

Derivatives of the this compound core have been primarily investigated for their potential as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.

Kinase Inhibition: Targeting Key Signaling Pathways

The 4-anilinoquinoline and the structurally related 4-anilinoquinazoline scaffolds are well-established pharmacophores for kinase inhibitors.[5][6] These compounds are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their catalytic activity. Key kinase families targeted by such derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation. Its overactivation is a hallmark of many cancers.[7]

-

Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) Pathway: This signaling cascade is a central regulator of cell growth, metabolism, and survival, and its dysregulation is frequently observed in human cancers.

The general mechanism of action involves the quinoline nitrogen forming a hydrogen bond with a key residue in the kinase hinge region, while the anilino moiety occupies a hydrophobic pocket.

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinoline derivatives.

Quantitative Biological Data

While specific data for derivatives of this compound is limited in the public domain, data from closely related 4-anilinoquinoline and 4-anilinoquinazoline derivatives can provide valuable insights into their potential potency. The following table summarizes the in vitro antiproliferative activities of some representative 4-anilinoquinoline derivatives against various cancer cell lines.

| Compound ID | Quinoline/Quinazoline Core | Substituents | Cell Line | IC50 (µM) | Reference |

| 1f | 7-fluoro-4-anilinoquinoline | 3-chloro-4-fluoroanilino | HeLa | < 7.15 | [7] |

| 1f | 7-fluoro-4-anilinoquinoline | 3-chloro-4-fluoroanilino | BGC823 | < 4.65 | [7] |

| 2i | 8-methoxy-4-anilinoquinoline | 4-isopropylanilino | HeLa | 7.15 | [7] |

| 2i | 8-methoxy-4-anilinoquinoline | 4-isopropylanilino | BGC823 | 4.65 | [7] |

| Gefitinib | 4-anilinoquinazoline | 3-chloro-4-fluoroanilino | HeLa | 17.12 | [7] |

| Gefitinib | 4-anilinoquinazoline | 3-chloro-4-fluoroanilino | BGC823 | 19.27 | [7] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound derivatives typically involves a series of in vitro assays to determine their anticancer activity and mechanism of action.

Cell Viability and Cytotoxicity Assays

The initial screening of newly synthesized compounds is often performed using cell viability assays to assess their general cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assays

To determine the specific molecular target of the active compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., for EGFR)

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme (e.g., recombinant human EGFR), a specific substrate peptide, and ATP in a suitable reaction buffer.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period.

-

Detection: The extent of substrate phosphorylation is quantified using various detection methods, such as:

-

Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor), and the IC50 value is determined.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of the 4-position allows for extensive structural diversification, enabling the fine-tuning of potency and selectivity. While the publicly available data on this specific scaffold is still emerging, the broader family of 4-anilinoquinolines has demonstrated significant potential.

Future research in this area should focus on:

-

Systematic SAR studies: To explore the impact of various substituents on the anilino ring and other positions of the quinoline core on kinase inhibitory activity and cellular potency.

-

Kinome-wide profiling: To assess the selectivity of the most potent compounds against a broad panel of kinases to identify potential off-target effects and new therapeutic opportunities.

-

In vivo evaluation: To investigate the pharmacokinetic properties, efficacy, and toxicity of lead compounds in preclinical animal models of cancer.

By leveraging the principles of medicinal chemistry and chemical biology, the this compound scaffold holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, a quinoline derivative of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents was not found. This guide, therefore, provides a detailed framework for researchers to systematically determine the solubility of this compound. It includes a generalized experimental protocol based on the widely accepted equilibrium solubility (shake-flask) method and a visual workflow to guide the experimental process. The provided methodologies and data presentation formats are intended to facilitate standardized and comparable solubility assessments.

Introduction to Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its biopharmaceutical properties, including dissolution rate and bioavailability. For a compound like this compound, understanding its solubility profile in a range of organic solvents is essential for various stages of drug development, from synthesis and purification to formulation and analytical method development. Organic solvents are frequently used in these processes, and knowledge of the compound's solubility aids in selecting appropriate solvent systems, optimizing reaction conditions, and developing robust purification strategies.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1701-27-5 | [1] |

| Molecular Formula | C₁₁H₇ClF₃NO | [1] |

| Molecular Weight | 261.63 g/mol | [1] |

Note: This table is intended for a researcher to populate with experimentally determined data.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine this data. The following table is provided as a template for recording and presenting experimentally determined solubility values.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the "gold standard" for solubility measurement.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker or orbital incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While specific, pre-existing solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this critical data. By following the detailed experimental protocol and utilizing the provided templates for data recording, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound. This information is invaluable for the continued research and development of this compound as a potential therapeutic agent or chemical intermediate.

References

A Technical Guide to 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this guide, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline, is not extensively characterized as a standalone bioactive agent with a defined mechanism of action in publicly available literature. Instead, it is recognized as a crucial chemical intermediate—a versatile building block used in the synthesis of a wide array of potentially therapeutic molecules.[1][2][3] This guide, therefore, focuses on the role of the 4-chloro-quinoline scaffold in medicinal chemistry, exploring the mechanisms of action of the derivative compounds it is used to create.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5][6] The specific functionalization of the quinoline ring system allows for the precise tuning of a molecule's physicochemical properties, enhancing its pharmacokinetic and pharmacodynamic profile.

The compound this compound possesses key features that make it a valuable precursor in synthesis:

-

The 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups and side chains to create diverse chemical libraries.[7]

-

The Trifluoromethyl Group: The -CF3 group often enhances critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[7]

-

The Methoxy Group: The -OCH3 group can influence the electronic properties of the ring system and provide additional points for hydrogen bonding, potentially improving target engagement.

Synthetic Utility and Reaction Pathways

The primary utility of this compound lies in its role as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion at the C4 position to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This reaction is the cornerstone for generating a library of novel quinoline derivatives for biological screening.

Below is a generalized workflow illustrating the synthetic potential of this scaffold.

Mechanisms of Action of Key Quinoline Derivatives

While this compound itself is a precursor, its derivatives have been shown to target several critical biological pathways implicated in cancer and infectious diseases.

Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[4] A key pathway frequently targeted is the PI3K/Akt/mTOR signaling cascade, which plays a vital role in tumor cell proliferation, survival, and resistance to apoptosis.[8][9]

-

PI3K/Akt/mTOR Pathway: Derivatives synthesized from 4-chloro-quinoline intermediates can be designed to fit into the ATP-binding pocket of kinases like PI3K or mTOR, preventing the phosphorylation of their downstream targets and thereby inhibiting cell growth and inducing apoptosis.

The diagram below illustrates the simplified signaling pathway and the point of inhibition.

Quinoline-based compounds, famously including chloroquine, are a cornerstone of antimalarial therapy. Modern derivatives exhibit multistage activity against the Plasmodium parasite.[10][11] Mechanisms include:

-

Inhibition of Cytochrome bc1 Complex: Some 4(1H)-quinolones selectively inhibit the parasite's cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain, disrupting its energy production.[11]

-

Inhibition of Protein Synthesis: Certain quinoline-4-carboxamides have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), halting protein synthesis and leading to parasite death.[10]

Another anticancer mechanism involves the inhibition of topoisomerase I (TOP1), an enzyme that relaxes DNA supercoils during replication and transcription.[12] Quinoline derivatives can stabilize the TOP1-DNA cleavage complex, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cancer cells.[12]

Quantitative Data on Bioactive Quinoline Derivatives

As no direct biological data exists for the title compound, the following table summarizes the activity of various bioactive quinoline derivatives to illustrate the therapeutic potential of this chemical class.

| Compound Class | Target/Assay | IC50 / EC50 | Reference Cell Line / Organism | Source |

| 4-Anilinoquinazolines | HCT-116 Cell Growth Inhibition | 2.8 µM | HCT-116 (Colon Cancer) | [13] |

| 4-Anilinoquinazolines | T98G Cell Growth Inhibition | 2.0 µM | T98G (Glioblastoma) | [13] |

| 4-Alkoxy-2-arylquinoline (14m) | LOX IMVI Cell Growth Inhibition | 0.116 µM | LOX IMVI (Melanoma) | [12] |

| Quinoline-4-carboxamide (Hit 1) | Antimalarial Activity | 120 nM | Plasmodium falciparum (3D7) | [10] |

| 6-Chloro-7-methoxy-4(1H)-quinolone (58) | Antimalarial Activity | 7.72 nM | Plasmodium falciparum (W2) | [11] |

Generalized Experimental Protocols

The following are representative, generalized protocols for assays commonly used to evaluate the biological activity of quinoline derivatives.

This protocol assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This protocol measures the ability of a compound to inhibit the activity of a specific protein kinase (e.g., mTOR).

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the recombinant kinase enzyme, and the specific peptide substrate.

-

Inhibitor Addition: Add the quinoline derivative at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or coupled to a luminescence-based detection system like ADP-Glo™). Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Add the detection reagent that quantifies the amount of ADP produced, which correlates with kinase activity. Measure the luminescent signal with a plate reader.

-

-

Analysis: Determine the kinase activity as a percentage of the vehicle control and calculate the IC50 value of the inhibitor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel synthetic compound, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline. While direct experimental data on this specific molecule is limited, this document extrapolates its likely biological activities and mechanisms of action by examining the extensive body of research on structurally related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer and antimalarial effects. The unique combination of a 4-chloro substituent, a 6-methoxy group, and a 2-(trifluoromethyl)quinoline moiety suggests that this compound may hold significant therapeutic potential. This guide will delve into the anticipated pharmacology, potential signaling pathway interactions, and putative molecular targets, supported by a review of relevant experimental methodologies and quantitative data from analogous compounds.

Introduction

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with numerous derivatives approved for clinical use. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, this compound, incorporates three key substituents that are known to significantly influence biological activity:

-

4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making this position highly reactive and amenable to nucleophilic substitution. This feature is often exploited in the synthesis of more complex and potent derivatives.

-

6-Methoxy Group: The presence of a methoxy group at the 6-position has been associated with various biological activities, including antioxidant, anti-inflammatory, and antimalarial properties. It can also influence the pharmacokinetic profile of the molecule.

-

2-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability, increases lipophilicity, and can significantly improve the binding affinity of a compound to its biological target.

This guide will explore the synergistic effect of these substituents to predict the most probable therapeutic applications and molecular targets of this compound.

Predicted Therapeutic Areas and Molecular Targets

Based on the structure-activity relationships (SAR) of analogous quinoline derivatives, the primary therapeutic areas for this compound are predicted to be oncology and infectious diseases, particularly malaria.

Anticancer Activity

The quinoline scaffold is present in several established anticancer drugs. The incorporation of a trifluoromethyl group at the C2 position, in particular, has been shown to confer potent antiproliferative activity.

Potential Molecular Targets in Oncology:

-

Tubulin Polymerization: Several 2-(trifluoromethyl)quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Serine/Threonine-Protein Kinase (SGK1): SGK1 is a downstream effector of the PI3K/PDK1 pathway and plays a crucial role in cell survival and proliferation. Novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been discovered as potential SGK1 inhibitors, suggesting that the 2-(trifluoromethyl)quinoline scaffold could be a valuable pharmacophore for targeting this kinase.

-

Receptor Tyrosine Kinases (RTKs): Quinoline derivatives are known to inhibit various RTKs, such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer. The 4-chloro position can be functionalized to introduce moieties that enhance binding to the ATP-binding pocket of these kinases.

-

Topoisomerase I: Certain quinoline derivatives have demonstrated the ability to inhibit topoisomerase I, an enzyme essential for DNA replication and repair.

Antimalarial Activity

The 4-aminoquinoline scaffold is the basis for several widely used antimalarial drugs, including chloroquine. The 6-methoxy group is also a feature of some antimalarial quinolines.

Potential Molecular Targets in Malaria:

-

Heme Detoxification Pathway: In the acidic food vacuole of the Plasmodium parasite, quinoline-based drugs are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the formation of hemozoin, these drugs lead to the accumulation of free heme, which is lethal to the parasite.

-

Cytochrome bc1 Complex: Some quinolone derivatives have been shown to target the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain, disrupting its energy metabolism.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro biological activities of quinoline derivatives that are structurally related to this compound.

| Compound Class | Specific Derivative(s) | Target/Assay | IC50/EC50/GI50 (µM) | Cancer Cell Line(s)/Parasite Strain |

| 2-(Trifluoromethyl)quinoline Derivatives | Novel trifluoromethylquinoline derivatives | Tubulin Polymerization Inhibition | 0.1 - 1.0 | Various human cancer cell lines |

| 4-Trifluoromethyl-2-anilinoquinoline derivatives | SGK1 Inhibition | < 1.0 | Prostate cancer cell lines | |

| 6-Methoxyquinoline Derivatives | 6-Methoxy-2-arylquinoline analogues | P-glycoprotein Inhibition | 1.3 - 2.1 fold stronger than verapamil | P-gp-positive gastric carcinoma cells |

| 8-Amino-6-methoxyquinoline derivatives | Antiplasmodial activity | 0.3 - 16 | Plasmodium falciparum (chloroquine-sensitive) | |

| 4-Chloroquinoline Derivatives | 4-Aminoquinoline-pyrimidine hybrids | Antiplasmodial activity | 0.033 | P. falciparum (chloroquine-resistant) |

Experimental Protocols

This section provides an overview of the key experimental methodologies that would be employed to validate the predicted therapeutic targets of this compound.

In Vitro Anticancer Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Tubulin Polymerization Assay:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a 96-well plate.

-

Add the test compound at various concentrations.

-

Monitor the increase in fluorescence over time at 37°C, which corresponds to the rate of tubulin polymerization.

-

-

Kinase Inhibition Assay:

-

Use a commercially available kinase assay kit (e.g., for SGK1).

-

Incubate the recombinant kinase enzyme with its substrate and ATP in the presence of the test compound.

-

Measure the kinase activity by detecting the amount of phosphorylated substrate, often through luminescence or fluorescence.

-

In Vitro Antimalarial Assays

-

SYBR Green I-based Fluorescence Assay:

-

Culture synchronized Plasmodium falciparum parasites in human erythrocytes.

-

Add serial dilutions of the test compound to the cultures in a 96-well plate.

-

Incubate for 72 hours.

-

Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure the fluorescence intensity to quantify parasite growth.

-

Visualization of Signaling Pathways and Workflows

Predicted Inhibition of the PI3K/Akt/SGK1 Signaling Pathway

Caption: Predicted inhibition of SGK1 by the compound, disrupting cancer cell survival.

General Workflow for Target Validation

Caption: A typical workflow for the validation of therapeutic targets for a novel compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and the known activities of related compounds, it is predicted to exhibit potent anticancer and antimalarial properties. The primary molecular targets are likely to include key proteins involved in cell proliferation and survival, such as tubulin and SGK1, as well as essential parasitic pathways like heme detoxification. Further experimental validation, following the protocols outlined in this guide, is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound. The unique combination of substituents on the quinoline core makes this compound a high-priority candidate for further investigation in drug discovery programs.

The Synthetic Journey and Research Applications of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline is a halogenated, trifluoromethyl-substituted quinoline derivative. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its emergence is intrinsically linked to the broader exploration of quinoline scaffolds in medicinal chemistry and materials science. The presence of the trifluoromethyl group suggests its development is rooted in the modern era of drug design, where this moiety is strategically employed to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This technical guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and its significant role as a versatile intermediate in the development of novel therapeutic agents and other functional materials.

Physicochemical Properties

The structural attributes of this compound—a chlorinated quinoline core functionalized with a methoxy and a trifluoromethyl group—confer upon it specific chemical and physical characteristics crucial for its role as a synthetic intermediate. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom influences the reactivity of the quinoline ring system, making the 4-position particularly susceptible to nucleophilic substitution.

| Property | Value |

| CAS Number | 1701-27-5 |

| Molecular Formula | C₁₁H₆ClF₃NO |

| Molecular Weight | 263.62 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Reactivity | The chlorine at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions. |

Note: Physical properties such as melting and boiling points are not consistently reported across public databases and should be determined empirically.

A Plausible Synthetic Trajectory

The synthesis of this compound is not extensively detailed in dedicated publications. However, a logical and efficient synthetic route can be postulated based on well-established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction, followed by a chlorination step. This approach is analogous to the synthesis of similar 4-chloroquinoline derivatives.

The proposed multi-step synthesis commences with a commercially available substituted aniline, which undergoes cyclization to form a quinolin-4-one intermediate. Subsequent chlorination yields the final product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Postulated)

The following protocols are based on established procedures for the synthesis of analogous quinoline derivatives and represent a likely method for obtaining this compound.

Step 1: Synthesis of 6-methoxy-2-(trifluoromethyl)quinolin-4-one

-

Reaction Setup: To a solution of 4-methoxyaniline (1.0 equivalent) in a suitable high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), add ethyl 4,4,4-trifluoroacetoacetate (1.0-1.2 equivalents).

-

Condensation: The mixture is heated to a moderate temperature (e.g., 100-150 °C) to facilitate the initial condensation reaction, often with the removal of ethanol.

-

Cyclization: The temperature is then raised significantly (e.g., 240-260 °C) to induce thermal cyclization to the quinolin-4-one. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent and then purified by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: 6-methoxy-2-(trifluoromethyl)quinolin-4-one (1.0 equivalent) is suspended in an excess of a chlorinating agent, typically phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Chlorination: The mixture is heated to reflux (around 110 °C) for several hours, with the reaction progress monitored by TLC.

-